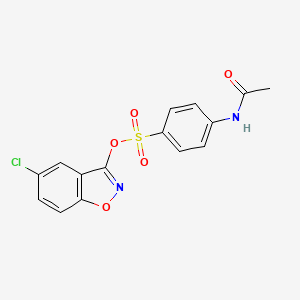![molecular formula C18H23NO3P+ B14451225 Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]- CAS No. 73337-07-2](/img/structure/B14451225.png)
Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-, is a compound with significant interest in the field of organophosphorus chemistry. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of a phosphinic acid group attached to a [1-[(diphenylmethyl)amino]-5-hydroxypentyl] moiety, giving it distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-, typically involves the reaction of hypophosphorous acid with appropriate organic substrates. The process can be carried out under classical conditions or using microwave-assisted synthesis. Metal catalysts or reaction solvents may be employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound often involves the use of environmentally safe paths, avoiding halogen-containing compounds. The synthesis may start from phosphorus trichloride or phosphoryl chloride, although the final products do not have reactive phosphorus–chlorine bonds .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions may vary depending on the desired product, with temperature, pressure, and catalyst choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids. These products have diverse applications in different fields .
Scientific Research Applications
Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-, involves its interaction with molecular targets and pathways. The compound can act as a reducing agent, participating in redox reactions. It may also interact with enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-, include:
Hypophosphorous acid:
Phosphonic acids: These compounds are oxidation products of phosphinic acids and have similar applications.
Phosphine derivatives: Reduced forms of phosphinic acids with distinct chemical properties.
Uniqueness
Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-, is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial processes .
Properties
CAS No. |
73337-07-2 |
|---|---|
Molecular Formula |
C18H23NO3P+ |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[1-(benzhydrylamino)-5-hydroxypentyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C18H22NO3P/c20-14-8-7-13-17(23(21)22)19-18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-20H,7-8,13-14H2/p+1 |
InChI Key |
PESOMAOLDSZBHN-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(CCCCO)[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14451144.png)
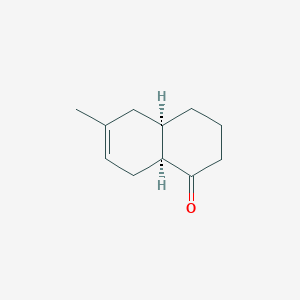
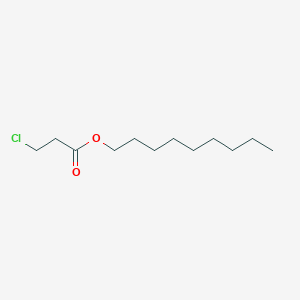
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)
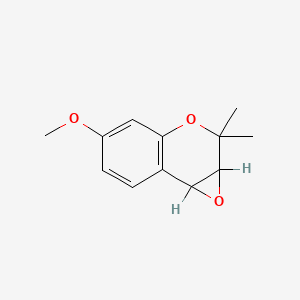
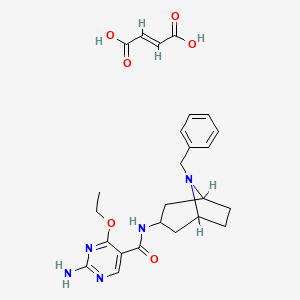
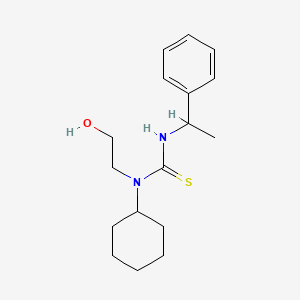
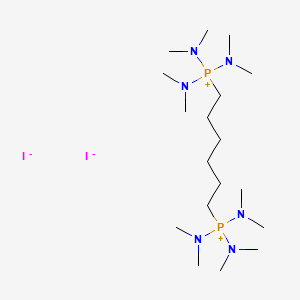
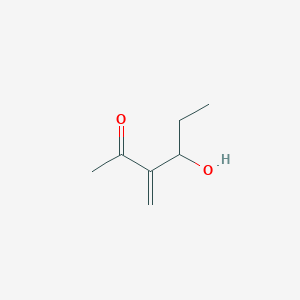
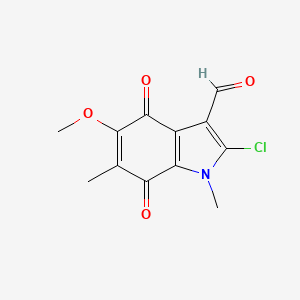

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
